molecular formula C13H10N2O2 B2927904 5-(4-Methoxyphenoxy)pyridine-2-carbonitrile CAS No. 1549816-61-6

5-(4-Methoxyphenoxy)pyridine-2-carbonitrile

Cat. No.: B2927904
CAS No.: 1549816-61-6
M. Wt: 226.235
InChI Key: BOMDOHJJXRMXNK-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenoxy)pyridine-2-carbonitrile (chemical formula: C₁₃H₁₀N₂O₂) is a pyridine-based carbonitrile derivative featuring a 4-methoxyphenoxy substituent at the 5-position of the pyridine ring.

Properties

IUPAC Name

5-(4-methoxyphenoxy)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-16-11-4-6-12(7-5-11)17-13-3-2-10(8-14)15-9-13/h2-7,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMDOHJJXRMXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenoxy)pyridine-2-carbonitrile typically involves the reaction of 4-methoxyphenol with 2-chloropyridine-5-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenoxy)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methoxyphenoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Key Functional Groups Reference ID
5-(4-Methoxyphenoxy)pyridine-2-carbonitrile C₁₃H₁₀N₂O₂ Not reported Pyridine, Carbonitrile
5-(4′-Methoxyphenyl)chromeno-pyridine-1-carbonitrile C₂₄H₂₁N₃O Not reported Chromene, Piperidino
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile C₁₃H₁₁N₃O₂S 300 Pyrimidinone, Thioether
6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile C₁₉H₁₂ClN₂O₂ Not reported Trifluoromethyl, Chlorophenyl

Table 2: Spectroscopic Signatures

Compound Type IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Pyridine-2-carbonitrile ~2200 (C≡N) 8.5–9.0 (pyridine H) 115–120 (C≡N)
4-Methoxyphenoxy derivatives 1250 (C-O-C) 3.8 (OCH₃), 6.9–7.1 (Ar-H) 160–165 (C-O)

Biological Activity

5-(4-Methoxyphenoxy)pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant research findings and data.

The synthesis of this compound typically involves the reaction of 4-methoxyphenol with 2-chloropyridine-5-carbonitrile under basic conditions, often using potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The presence of the methoxy group enhances the compound's chemical reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, influencing various biological pathways. Notably, it has shown potential in:

  • Antimicrobial Activity : The compound exhibits promising effects against various microbial strains.
  • Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms involving cell cycle arrest .

Anticancer Activity

The compound has demonstrated significant anticancer activity across multiple cell lines:

Cell LineIC50 (µM)Mechanism of Action
OVCAR-4 (ovarian cancer)5.67 ± 0.57Induces S phase cell cycle arrest
HepG2 (hepatocellular carcinoma)3.84 ± 0.54Induces apoptosis and G2/M phase arrest
MCF7 (breast cancer)Not specifiedDownregulates MMP-2 and MMP-9

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. The presence of the methoxy group is believed to enhance its interaction with microbial targets, although specific IC50 values for different strains are not extensively documented in current literature.

Case Studies

  • Study on HepG2 Cells : A study evaluated the effects of this compound on HepG2 cells, showing an IC50 value of 3.84 µM, indicating strong cytotoxicity compared to established chemotherapeutics like Doxorubicin .
  • Mechanistic Insights : Another investigation revealed that this compound could inhibit histone deacetylase (HDAC), a target in cancer therapy, with an IC50 value significantly lower than traditional HDAC inhibitors.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 5-(4-Hydroxyphenoxy)pyridine-2-carbonitrile , the methoxy substitution appears to enhance both chemical reactivity and biological efficacy. This structural uniqueness allows for diverse applications in drug development and therapeutic interventions.

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